Fmoc-Asp(biotinyl-PEG)-OH
Overview
Description
Fmoc-Asp(biotinyl-PEG)-OH: is a compound used in peptide synthesis and bioconjugation. It consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an aspartic acid (Asp) residue, a biotinylated polyethylene glycol (PEG) linker, and a hydroxyl (OH) group. This compound is particularly useful in the field of biochemistry and molecular biology for labeling and purifying proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(biotinyl-PEG)-OH typically involves multiple steps:
Fmoc Protection: The aspartic acid residue is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
Biotinylation: The biotinylated PEG linker is then attached to the aspartic acid residue through a coupling reaction.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of intermediates: The Fmoc-protected aspartic acid and biotinylated PEG linker are synthesized in bulk.
Automated peptide synthesizers: These machines are used to couple the intermediates efficiently.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: Fmoc-Asp(biotinyl-PEG)-OH undergoes coupling reactions to attach to peptides or proteins.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and N-Hydroxysuccinimide (NHS) are commonly used for coupling reactions.
Deprotection Reagents: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products:
Biotinylated Peptides/Proteins: The primary products are biotinylated peptides or proteins, which can be used for various biochemical applications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Asp(biotinyl-PEG)-OH is used in solid-phase peptide synthesis to introduce biotinylated residues into peptides.
Biology:
Protein Labeling: The biotinylated PEG linker allows for the labeling of proteins, facilitating their detection and purification.
Affinity Purification: Biotinylated proteins can be purified using streptavidin-coated beads.
Medicine:
Drug Delivery: The PEG linker enhances the solubility and stability of biotinylated drugs, improving their delivery and efficacy.
Industry:
Diagnostic Assays: Biotinylated peptides and proteins are used in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs).
Mechanism of Action
Molecular Targets and Pathways:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, allowing for the specific capture and detection of biotinylated molecules.
PEG Linker: The polyethylene glycol linker provides flexibility and reduces steric hindrance, enhancing the interaction between biotin and streptavidin.
Comparison with Similar Compounds
Fmoc-Asp(biotin)-OH: This compound lacks the PEG linker, making it less flexible and potentially less soluble.
Fmoc-Asp(PEG)-OH: This compound lacks the biotin moiety, making it unsuitable for applications requiring biotin-streptavidin interactions.
Uniqueness:
Fmoc-Asp(biotinyl-PEG)-OH: combines the advantages of both biotinylation and PEGylation, providing enhanced solubility, stability, and specific binding capabilities.
Properties
IUPAC Name |
(2S)-4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N5O10S/c45-34(14-6-5-13-33-36-32(25-55-33)42-38(49)44-36)40-15-7-17-51-19-21-53-22-20-52-18-8-16-41-35(46)23-31(37(47)48)43-39(50)54-24-30-28-11-3-1-9-26(28)27-10-2-4-12-29(27)30/h1-4,9-12,30-33,36H,5-8,13-25H2,(H,40,45)(H,41,46)(H,43,50)(H,47,48)(H2,42,44,49)/t31-,32-,33-,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZRMACVXOYNL-RKNDVXSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N5O10S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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